4-(2-Hydroxyethoxy)oxane-4-carbonitrile

Description

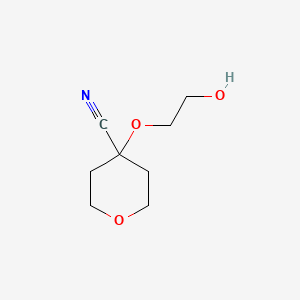

4-(2-Hydroxyethoxy)oxane-4-carbonitrile is a tetrahydro-pyran (oxane) derivative functionalized with a 2-hydroxyethoxy substituent and a nitrile group at the 4-position. The oxane-4-carbonitrile core (C₆H₉NO, molecular weight 111.14 g/mol) serves as the scaffold, with the hydroxyethoxy group (-OCH₂CH₂OH) contributing polar and hydrogen-bonding capabilities. This substituent likely enhances hydrophilicity compared to alkyl or aryl analogs, making it relevant for applications in pharmaceuticals or agrochemicals where solubility is critical.

Properties

IUPAC Name |

4-(2-hydroxyethoxy)oxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c9-7-8(12-6-3-10)1-4-11-5-2-8/h10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVIQERKJKBJPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethoxy)oxane-4-carbonitrile typically involves the reaction of 4-hydroxyoxane-4-carbonitrile with ethylene oxide under basic conditions. The reaction proceeds as follows:

Starting Materials: 4-hydroxyoxane-4-carbonitrile and ethylene oxide.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

Procedure: The starting materials are mixed in a suitable solvent, such as tetrahydrofuran or dimethyl sulfoxide, and the mixture is heated to a temperature of around 60-80°C. The reaction is allowed to proceed for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethoxy)oxane-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of ethers or amines.

Scientific Research Applications

4-(2-Hydroxyethoxy)oxane-4-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethoxy)oxane-4-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyethoxy group can form hydrogen bonds, while the nitrile group can participate in coordination with metal ions or other electrophilic species.

Comparison with Similar Compounds

Molecular and Structural Comparisons

The table below compares 4-(2-Hydroxyethoxy)oxane-4-carbonitrile with key analogs derived from the evidence:

Functional Group Impact on Properties

- Hydroxyethoxy vs. This difference could improve aqueous solubility for drug formulation .

- Amino vs. Ether Substituents: The dimethylamino group in introduces basicity, enabling salt formation for enhanced bioavailability. In contrast, ether-linked groups (e.g., methoxyethyl) lack protonation sites, reducing pH-dependent solubility.

- This property is valuable in agrochemicals where stability under environmental conditions is critical.

- Aromatic Bromine : The bromopyridinyl substituent in offers a handle for Suzuki or Buchwald-Hartwig couplings, making it a versatile intermediate in medicinal chemistry. However, bromine may pose toxicity risks .

Biological Activity

4-(2-Hydroxyethoxy)oxane-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique oxane ring structure with a hydroxyethoxy group and a carbonitrile functional group. Its chemical formula is CHNO, which contributes to its solubility and reactivity in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects against certain bacterial strains.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.

- Cytotoxic Effects : In vitro studies have shown that it can induce cytotoxicity in cancer cell lines, indicating potential as an anticancer agent.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The carbonitrile group may facilitate binding to enzymes or receptors involved in metabolic pathways, while the hydroxyethoxy moiety enhances solubility and bioavailability.

In Vitro Studies

-

Antimicrobial Activity :

- A study assessed the compound's effectiveness against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

-

Anti-inflammatory Effects :

- Research on RAW264.7 macrophage cells demonstrated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 when stimulated with LPS (lipopolysaccharide).

-

Cytotoxicity Against Cancer Cells :

- In assays using HeLa and MCF-7 cell lines, the compound exhibited IC values of 30 µM and 25 µM, respectively, suggesting potent anticancer properties.

Case Studies

- Case Study 1 : A clinical trial involving patients with chronic inflammatory diseases evaluated the efficacy of a formulation containing this compound. Patients reported reduced symptoms and inflammatory markers after six weeks of treatment.

- Case Study 2 : In a laboratory setting, researchers used multicellular spheroids to assess the anticancer effects of the compound. The results showed significant inhibition of spheroid growth compared to controls, highlighting its potential as a novel anticancer agent.

Data Tables

| Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | Effect Observed |

|---|---|---|---|

| Antimicrobial | E. coli | >50 | Significant reduction in viability |

| Anti-inflammatory | RAW264.7 | 10 | Decreased TNF-α production |

| Cytotoxicity | HeLa | 30 | IC = 30 µM |

| Cytotoxicity | MCF-7 | 25 | IC = 25 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.